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Compound of Interest

Compound Name: 2-Methoxyethanethioamide

Cat. No.: B3105823 Get Quote

Abstract: This document provides an in-depth technical examination of 2-
Methoxyethanethioamide, a thioamide-containing organic compound. It details the molecule's

structural and physicochemical properties, offers a comprehensive synthesis and purification

protocol, explores its chemical reactivity with mechanistic insights, and discusses its potential

applications, particularly within the field of medicinal chemistry and drug development. This

guide is intended for researchers, synthetic chemists, and drug discovery professionals seeking

a thorough understanding of this versatile chemical entity.

Molecular Structure and Physicochemical
Properties
2-Methoxyethanethioamide is an organic molecule featuring a primary thioamide functional

group and a methoxy ether moiety. The presence of the thioamide group, a bioisosteric

analogue of the common amide bond, imparts unique chemical and physical properties that are

of significant interest in synthetic and medicinal chemistry.[1][2]

Chemical Structure Analysis
The structure consists of a two-carbon chain substituted with a methoxy group (-OCH₃) at the

2-position and a primary thioamide group (-C(S)NH₂) at the 1-position. The thioamide functional

group is planar, and its C-N bond has a higher degree of double bond character compared to

its amide counterpart due to the larger contribution of resonance.[1]
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Caption: 2D Structure of 2-Methoxyethanethioamide.

Physicochemical Data Summary
The fundamental properties of 2-Methoxyethanethioamide are summarized below. These

values are critical for experimental design, including reaction setup, solvent selection, and

purification strategies.

Property Value Source

Molecular Formula C₃H₇NOS [3]

IUPAC Name 2-methoxyethanethioamide [3]

Molecular Weight 105.16 g/mol PubChem

CAS Number 15536-75-1 [3]

Appearance
(Predicted) White to off-white

solid
General Knowledge

C=S Bond Length ~1.71 Å [4]

C=O Bond Length (Amide) ~1.23 Å [4]

Note: Some physical properties like melting point and boiling point are not readily available in

public databases and would require experimental determination.

Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and characterization of

2-Methoxyethanethioamide. The thioamide functional group presents characteristic spectral

features.[5]
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Spectroscopy
Expected Chemical Shifts /
Frequencies

Rationale

¹H NMR

~3.3 ppm (s, 3H, -OCH₃); ~3.6

ppm (t, 2H, -CH₂O-); ~2.8 ppm

(t, 2H, -CH₂CS-); ~7.5-8.5 ppm

(br s, 2H, -NH₂)

Protons adjacent to the

electronegative oxygen atom

are deshielded. The thioamide

protons are typically broad and

downfield.[6][7][8]

¹³C NMR

~200-210 ppm (-C=S); ~70

ppm (-CH₂O-); ~59 ppm (-

OCH₃); ~40 ppm (-CH₂CS-)

The thiocarbonyl carbon is

significantly deshielded and

appears far downfield, a

hallmark of thioamides.[5]

IR Spectroscopy

~3300-3100 cm⁻¹ (N-H

stretch); ~1120 cm⁻¹ (C=S

stretch)

The C=S stretch is weaker and

at a lower frequency than the

C=O stretch (~1660 cm⁻¹) of a

corresponding amide.

Mass Spectrometry [M+H]⁺ = 106.0321

High-resolution mass

spectrometry provides the

exact mass for formula

confirmation.

Synthesis and Purification
The synthesis of thioamides can be achieved through various methods, with the most common

being the thionation of a corresponding amide using a thionating agent like Lawesson's reagent

or phosphorus pentasulfide (P₄S₁₀).[9] Another viable route is the reaction of a nitrile with a

source of hydrogen sulfide.[10]

Recommended Synthetic Route: Thionation of 2-
Methoxyacetamide
The thionation of the readily available precursor, 2-methoxyacetamide, using Lawesson's

reagent is a reliable and high-yielding method.

Causality Behind Experimental Choices:
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Lawesson's Reagent: Chosen for its superior solubility in organic solvents and generally

cleaner reactions compared to P₄S₁₀.

Anhydrous Toluene: Used as a solvent to prevent hydrolysis of the thionating agent and the

product. The reaction is often run at elevated temperatures to ensure sufficient reaction

kinetics.

Inert Atmosphere (Argon/Nitrogen): While not strictly always necessary, it is good practice to

prevent any potential side reactions with atmospheric moisture or oxygen, especially at high

temperatures.

Detailed Experimental Protocol
Reaction: 2-Methoxyacetamide + Lawesson's Reagent → 2-Methoxyethanethioamide

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,

reflux condenser, and an argon inlet, add 2-methoxyacetamide (1.0 eq).

Reagent Addition: Add anhydrous toluene via syringe to create a ~0.5 M solution. To this

stirring solution, add Lawesson's reagent (0.5 eq) portion-wise. Note: The stoichiometry is

0.5 eq of Lawesson's reagent as it contains two P=S moieties.

Reaction: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The

reaction is typically complete within 2-4 hours.

Workup: Once the starting material is consumed, cool the reaction mixture to room

temperature. Quench the reaction by the slow addition of a saturated aqueous solution of

sodium bicarbonate (NaHCO₃).

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Combine the organic layers.

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium

sulfate (Na₂SO₄).
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Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude

product can be purified by flash column chromatography on silica gel, typically using a

hexane/ethyl acetate gradient.

Purification and Characterization Workflow

2-Methoxyacetamide +
Lawesson's Reagent

React in Toluene
80-90°C, 2-4h

Aqueous NaHCO₃ Quench
& Ethyl Acetate Extraction

Silica Gel
Column Chromatography

Characterization:
¹H NMR, ¹³C NMR, MS, IR Pure 2-Methoxyethanethioamide

Click to download full resolution via product page

Caption: Workflow for the synthesis and validation of 2-Methoxyethanethioamide.

Chemical Reactivity and Mechanistic
Considerations
The thioamide functional group is a versatile synthon in organic chemistry, exhibiting reactivity

that is distinct from its amide analogue.[11] The sulfur atom is more nucleophilic and the

thiocarbonyl carbon is more electrophilic than their oxygen-containing counterparts.[5][12]

Key Reactions
S-Alkylation: The sulfur atom is readily alkylated by electrophiles like alkyl halides to form

thioimidate salts, which are useful intermediates for further transformations.

Hydrolysis: Thioamides can be hydrolyzed back to amides, often facilitated by salts of soft

metals like silver(I) or mercury(II) that have a high affinity for sulfur.[10]

Reduction: The C=S bond can be reduced to a methylene group (CH₂) using reducing

agents like Raney Nickel, although this often requires stoichiometric amounts of the reagent.

[10]

Heterocycle Formation: Thioamides are crucial building blocks for the synthesis of sulfur-

containing heterocycles, such as thiazoles and thiophenes.[11][13] For example, reaction

with α-haloketones can lead to the formation of a thiazole ring.
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Mechanistic Insight: The Thioamide as a Bioisostere
In medicinal chemistry, the strategic replacement of one functional group with another that has

similar physical or chemical properties is known as bioisosterism.[1] The thioamide is a classic

bioisostere of the amide bond.[2][14]

Key Differences Driving Utility:

Hydrogen Bonding: Thioamides are stronger hydrogen bond donors (from the N-H) but

weaker hydrogen bond acceptors (at the sulfur) compared to amides.[14] This can subtly

alter interactions with biological targets like enzymes or receptors.

Lipophilicity: The larger, less electronegative sulfur atom increases the lipophilicity of the

molecule compared to an amide, which can improve membrane permeability and affect

pharmacokinetic properties.[4]

Metabolic Stability: The thioamide bond can exhibit different susceptibility to enzymatic

hydrolysis (e.g., by proteases) compared to an amide bond, potentially increasing the

metabolic stability and half-life of a drug candidate.[1][4]

Conformation: The C-N bond in a thioamide has a higher rotational barrier than in an amide,

leading to a more rigid structure which can be advantageous for locking a molecule into a

bioactive conformation.[1]

Applications in Drug Development
The unique properties of the thioamide group make it a valuable tool in drug design.[15][16]

While 2-Methoxyethanethioamide itself is not a known therapeutic agent, its core structure

represents a scaffold that can be incorporated into more complex molecules.

Peptidomimetics: Replacing an amide bond in a peptide backbone with a thioamide can

enhance stability against proteolytic degradation and improve bioavailability.[1][14]

Prodrug Strategies: Some thioamide-containing drugs, like the antitubercular agent

ethionamide, are prodrugs that are metabolically activated in vivo to their active form.[15]
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Heterocyclic Scaffolds: As a precursor to heterocycles like thiazoles, 2-
Methoxyethanethioamide can serve as a starting material for building core structures found

in many approved drugs.[17]

Modulation of Pharmacokinetics: The introduction of a thioamide can be a deliberate strategy

to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a lead

compound.[4] For instance, replacing an amide with a thioamide has been shown to improve

the pharmacokinetic properties of certain protease inhibitors.[4]

Handling and Safety
As with any chemical reagent, 2-Methoxyethanethioamide should be handled in a well-

ventilated fume hood. Appropriate personal protective equipment (PPE), including safety

glasses, a lab coat, and chemical-resistant gloves, must be worn. Consult the Safety Data

Sheet (SDS) for specific handling, storage, and disposal information. Thioamides should be

considered potentially toxic and handled with care.

Conclusion
2-Methoxyethanethioamide is a valuable chemical entity characterized by the unique

reactivity and properties of its thioamide functional group. Its synthesis is straightforward, and

its structure offers multiple avenues for further chemical modification. For drug development

professionals, the thioamide moiety, as exemplified in this molecule, represents a key strategic

element for bioisosteric replacement, enabling the optimization of potency, selectivity, and

pharmacokinetic profiles of therapeutic candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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